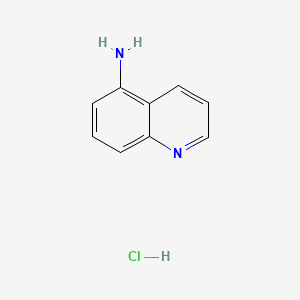

Quinolin-5-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFBMABMEWOYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90741096 | |

| Record name | Quinolin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152814-24-9 | |

| Record name | Quinolin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Chemical Investigations of Quinolin 5 Amine Hydrochloride Systems

Theoretical Studies of Electronic Structure and Chemical Reactivity

Theoretical and computational chemistry offer powerful tools for understanding the intricate properties of molecules like Quinolin-5-amine hydrochloride at the atomic and electronic levels. These methods provide insights that complement experimental findings and guide further research.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) or similar levels of theory, are employed to optimize molecular geometries and compute various molecular properties. researchgate.netrsc.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. researchgate.netarabjchem.org The energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.netresearchgate.net

For instance, in a study of a novel quinoline derivative, the HOMO-LUMO energy gap was calculated to be 4.06 eV, indicating a stable and less reactive molecule. researchgate.net DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netcolab.ws These calculations have been shown to correlate well with experimental observations of chemical behavior. researchgate.netscispace.com

Table 1: Examples of DFT-Calculated Properties for Quinoline Derivatives

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability |

| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | Maps electron density and predicts reactive sites | Identifies regions for electrophilic and nucleophilic attack |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical behavior. ijaems.com These models are instrumental in drug design and materials science for predicting the properties of new compounds. mdpi.combohrium.com For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict activities such as antimalarial efficacy. mdpi.comnih.gov

The process involves calculating a set of molecular descriptors for a series of quinoline compounds with known activities. arabjchem.org These descriptors can be electronic (like HOMO/LUMO energies), steric, or hydrophobic in nature. ijaems.com Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a mathematical model correlating these descriptors with the observed activity. arabjchem.org

For example, a 2D-QSAR model for a set of 349 quinoline derivatives against P. falciparum showed a predictive r² value of 0.845. mdpi.com Another study on 2,4-disubstituted quinoline derivatives using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) resulted in statistically significant models with q² values of 0.677 and 0.741, respectively. nih.gov The predictive power of these models is validated internally and externally to ensure their robustness. arabjchem.orgmdpi.com

Table 2: Key Statistical Metrics in QSAR Models for Quinoline Derivatives

| Metric | Description | Example Value (CoMSIA model) nih.gov |

| q² | Cross-validated correlation coefficient | 0.741 |

| r²ncv | Non-cross-validated correlation coefficient | 0.962 |

| r²test | Predictive correlation coefficient for the test set | 0.876 mdpi.com |

Computational Modeling of Molecular Interactions and Adsorption Phenomena

Computational modeling provides a molecular-level understanding of how quinoline derivatives interact with other molecules and surfaces. protoqsar.com Techniques like molecular docking and molecular dynamics (MD) simulations are used to study these interactions. arabjchem.orgprotoqsar.com

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor or surface, which is crucial for understanding mechanisms like corrosion inhibition. scispace.com For instance, the adsorption of quinoline derivatives on metal surfaces like iron can be modeled to understand their corrosion-inhibiting properties. acs.org These studies have shown that quinoline derivatives can form a protective film on the metal surface. bohrium.com The adsorption process is often found to follow the Langmuir adsorption isotherm, indicating a monolayer coverage. bohrium.comresearchgate.net

DFT calculations are also integral to understanding adsorption. They can determine parameters like the fraction of electrons transferred (ΔN) between the inhibitor molecule and the metal surface. scispace.com A positive ΔN value suggests that the inhibitor donates electrons to the metal surface. scispace.com The interaction energies calculated through these models often show a good correlation with experimentally determined inhibition efficiencies. scispace.combohrium.com

Outer Valence Green's Function (OVGF) Method for Valence Region Assignment

The Outer Valence Green's Function (OVGF) method is a high-level ab initio quantum chemical computation used to accurately calculate the ionization energies in the valence region of a molecule's photoelectron spectrum. cnr.itresearcher.life This method provides a more detailed and accurate assignment of spectral features compared to simpler approximations. cnr.itresearchgate.net

In the study of quinoline and its substituted derivatives, the OVGF method has been successfully used to interpret their valence photoemission spectra. cnr.itresearchgate.net The calculated ionization energies for the molecular orbitals (MOs) using OVGF show good agreement with the experimental spectra, allowing for a complete assignment of the observed bands. cnr.it For example, in 4-aminoquinoline (B48711), the OVGF calculations helped assign the first band at 8.08 eV to the ionization from the HOMO (π5 orbital). cnr.it The method is often used in conjunction with DFT calculations, which are employed for geometry optimization and for calculating core-level ionization potentials. cnr.itresearchgate.net

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining their precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. rsc.org ¹H (proton) and ¹³C (carbon-13) NMR are the most commonly used NMR methods for organic molecules like quinoline derivatives. rsc.orgtsijournals.com

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment. rsc.org For quinoline derivatives, the aromatic protons typically appear in the downfield region (around 7.0-9.0 ppm). rsc.orgderpharmachemica.com For example, in the ¹H NMR spectrum of 1-(Quinolin-5-yl)guanidine hydrochloride, the proton at the C4 position of the quinoline ring appears as a doublet at 8.37 ppm. rsc.org Spin-spin coupling between neighboring protons results in the splitting of signals into multiplets (e.g., singlets, doublets, triplets), which helps to establish the connectivity of atoms. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in a molecule. Since ¹³C has a low natural abundance, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. rsc.org The chemical shifts of carbon atoms are also sensitive to their electronic environment. In quinoline derivatives, the carbon atoms of the heterocyclic and benzene (B151609) rings resonate in the aromatic region of the spectrum (typically 110-160 ppm). rsc.orgderpharmachemica.com For 1-(Quinolin-5-yl)guanidine hydrochloride, the carbon signals appear in the range of 119.0 to 154.7 ppm. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. derpharmachemica.com

The combination of ¹H and ¹³C NMR data, often supplemented by 2D NMR techniques like COSY and HETCOR, allows for the unambiguous assignment of all proton and carbon signals and the complete structural elucidation of complex quinoline derivatives. derpharmachemica.com

Table 3: Representative ¹H NMR Data for a Quinoline Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 8.37 | d | 8.5 |

| H-2 | 8.82 - 8.70 | m | - |

| H-8 | 7.60 - 7.48 | m | - |

| H-3 | 7.37 | dd | 8.5, 3.9 |

| Data for 1-(Quinolin-5-yl)guanidine hydrochloride in DMSO-d6. rsc.org |

Table 4: Representative ¹³C NMR Data for a Quinoline Derivative

| Carbon | Chemical Shift (ppm) |

| C-5 | 130.3 |

| C-6 | 120.4 |

| C-7 | 125.1 |

| C-8 | 119.0 |

| C-8a | 132.9 |

| C-4a | 154.7 |

| C-4 | 122.3 |

| C-3 | 150.4 |

| C-2 | 149.5 |

| Data for 1-(Quinolin-5-yl)guanidine hydrochloride in DMSO-d6. rsc.org |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. For quinolin-5-amine and its hydrochloride salt, FTIR analysis reveals characteristic vibrational frequencies that confirm its structure and provide insight into intermolecular interactions.

The FTIR spectrum of 5-aminoquinoline (B19350) (5AQ) has been recorded in the range of 4000–400 cm⁻¹. nih.gov A complete vibrational assignment and analysis of the fundamental modes have been carried out. nih.gov In a study of a synthesized N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, FTIR spectra showed characteristic peaks at 3359 cm⁻¹ for N-H stretching (overlapped with NH₂), 3044 cm⁻¹ for aromatic C-H stretching, and 1616 cm⁻¹ and 1594 cm⁻¹ for C=C and C=N bonds, respectively. nih.gov The infrared spectrum of 5-aminoquinoline is also noted to conform to standard specifications. thermofisher.com

Theoretical calculations using Density Functional Theory (DFT) have been employed to support experimental FTIR data for quinoline derivatives. nih.govmdpi.com These studies help in the precise assignment of vibrational modes and understanding the influence of substituents on the quinoline ring. nih.gov For instance, the interactions of the amino group with the quinoline skeleton and its effect on the skeletal modes have been investigated. nih.gov In the oxidative polymerization of 5-aminoquinoline, FTIR analysis of the resulting product indicated the formation of phenazine-like units. dergipark.org.tr

The following table summarizes key FTIR spectral data for quinoline derivatives, providing a reference for the characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H / NH₂ | Stretching | 3209–3583 | nih.govnih.gov |

| Aromatic C-H | Stretching | ~3044 | nih.gov |

| C=O (carbonyl) | Stretching | 1678–1710 | nih.gov |

| C=N / C=C | Stretching | 1526–1616 | nih.govnih.gov |

| C-N | Stretching | 1230–1325 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for studying the electronic transitions and optical properties of molecules like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of 5-aminoquinoline (5AQ) has been recorded, and its electronic properties, including HOMO and LUMO energies, have been investigated using time-dependent DFT (TD-DFT). nih.gov The parent quinoline ring itself exhibits absorption maxima at approximately 277 nm and 313 nm. researchgate.net The introduction of an amino group, as in 5-aminoquinoline, influences these electronic transitions.

Studies on various quinoline derivatives have shown that their absorption characteristics are sensitive to the solvent environment. nih.govmdpi.com The spectral maxima of 5-aminoquinoline, for example, are dependent on the polarity of aprotic solvents. nih.govsigmaaldrich.com This solvatochromic effect, where the absorption wavelength shifts with solvent polarity, is indicative of changes in the electronic distribution of the molecule in its ground and excited states.

The optical properties of thin films of quinoline derivatives have also been explored. tandfonline.com Spectrophotometer measurements of transmittance and reflectance in the 200–2500 nm range allow for the determination of various optical parameters, including the absorption coefficient, molar extinction coefficient, and the optical energy gap. tandfonline.com Analysis of the absorption coefficient spectra helps to determine the type of electronic transitions occurring. tandfonline.com

Computational studies have been performed to understand the effect of different substituents on the linear and nonlinear optical properties of quinoline derivatives. tandfonline.com These studies calculate properties like polarizability and hyperpolarizability, which are related to the molecule's optical behavior. tandfonline.com

The table below presents typical UV-Vis absorption data for quinoline and its derivatives.

| Compound | Solvent/Medium | Absorption Maxima (λ_max, nm) | Reference |

| Quinoline | - | 277, 313 | researchgate.net |

| 5-Aminoquinoline | Various aprotic and protic solvents | Dependent on solvent polarity | nih.govsigmaaldrich.com |

| Quinoline Derivatives (Thin Films) | Thin Film | Spectral range 200-2500 | tandfonline.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. For this compound, HRMS confirms the molecular formula and offers insights into its structure through fragmentation analysis.

The molecular weight of a compound is one of the most fundamental pieces of information obtained from mass spectrometry. mcmaster.ca HRMS can determine this with high precision. For instance, in the characterization of synthesized quinoline derivatives, mass spectrometry is used to confirm the molecular weight. mdpi.com

Beyond molecular weight, the fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure. The fragmentation of quinoline and its derivatives upon electron impact has been studied. mcmaster.ca Quinoline itself shows a significant fragmentation peak corresponding to the loss of a molecule of hydrogen cyanide (HCN), a characteristic feature of the quinoline ring system. mcmaster.cabch.ro The presence of substituents, such as an amino group and its hydrochloride form, will influence the fragmentation pathways, providing valuable structural information.

In studies of various quinoline derivatives, HRMS has been used to confirm the structure of synthesized compounds. researchgate.net For example, in the synthesis of a quinoline-based fluorescent probe, HRMS was used alongside other spectroscopic methods to characterize the final product and its complex with metal ions. researchgate.net Similarly, the analysis of reaction products of quinolinequinones with glutathione (B108866) was performed using electrospray ionization mass spectrometry to identify the resulting adducts. nih.gov Analytical chemists also utilize quinoline-based compounds in mass spectrometry techniques to improve the detection and quantification of various analytes. scbt.com

The table below illustrates a typical fragmentation pattern for a simple quinoline structure.

| Ion | m/z (mass-to-charge ratio) | Description | Reference |

| [M]+ | - | Molecular Ion | mcmaster.ca |

| [M-HCN]+ | M - 27 | Loss of Hydrogen Cyanide | mcmaster.cabch.ro |

Photoemission Spectroscopy for Electronic Structure Profiling

Photoemission spectroscopy, including X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. This technique has been applied to quinoline and its derivatives to investigate their electronic structure.

Studies using valence and core level photoemission spectroscopy have been conducted on gaseous quinoline and substituted quinolines, such as 4-chloroquinoline (B167314) and 4-aminoquinoline. cnr.itresearchgate.net The assignment of spectral features is often aided by theoretical calculations, such as the outer valence Green's function (OVGF) method and density functional theory (DFT). cnr.itresearchgate.net

For quinoline, the C 1s core-level spectrum shows distinct features corresponding to the different carbon environments within the fused benzene and pyridine (B92270) rings. cnr.it The presence of the electronegative nitrogen atom in the pyridine ring influences the binding energies of the adjacent carbon atoms. cnr.it When an amino group is introduced, as in 4-aminoquinoline, the N 1s photoemission spectrum shows two well-resolved features. cnr.it These correspond to the pyridinic nitrogen atom and the nitrogen atom of the amino group, which are in chemically distinct environments. cnr.it

XPS has also been used to analyze the surface of materials modified with quinoline derivatives. For example, in corrosion inhibition studies, XPS analysis confirmed the formation of an adsorbent film of quinoline derivatives on a steel surface. bohrium.com In the field of catalysis, XPS has been used to quantitatively define the chemical state of elements on the surface of a carbocatalyst used in quinoline synthesis, correlating the catalyst's activity with the content of specific functional groups. wiley.com

The table below summarizes the key findings from XPS analysis of quinoline derivatives.

| Core Level | Compound | Observation | Reference |

| C 1s | Quinoline | Three distinct features due to different carbon environments. | cnr.it |

| N 1s | 4-Aminoquinoline | Two resolved peaks for the pyridinic and amino nitrogen atoms. | cnr.it |

| S 2p | Functionalized g-C₃N₄ | Peaks corresponding to the -SO₃H group, confirming functionalization. | nih.gov |

Fluorescence Spectroscopy for Photophysical Properties and Recognition Mechanisms

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules, such as this compound. It provides information on the electronic excited states and the processes of de-excitation, which are often sensitive to the molecule's environment and its interactions with other species.

The photophysical properties of 5-aminoquinoline (5AQ) have been extensively investigated using both steady-state and time-resolved fluorescence spectroscopy. nih.govsigmaaldrich.com The fluorescence of 5AQ is highly sensitive to the solvent's characteristics. researchgate.netnih.gov In aprotic solvents, the emission maxima shift depending on the solvent's polarity. nih.govsigmaaldrich.com In protic solvents, like water, both the fluorescence intensity and decay time are observed to decrease, a phenomenon attributed to hydrogen bonding in the excited state which provides a non-radiative decay pathway. researchgate.netnih.gov

The fluorescence of 5-aminoquinoline can be significantly enhanced upon interaction with certain metal ions. For example, the addition of silver ions (Ag⁺) to an aqueous solution of 5AQ leads to a 21-fold amplification in fluorescence intensity, accompanied by a red-shift of about 20 nm. This enhancement is proposed to be due to a charge transfer mechanism. Quinoline derivatives are often explored as fluorescent probes for the detection of various analytes, including metal ions like Cd²⁺ and Zn²⁺. researchgate.netnih.gov The recognition mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the quinoline derivative restricts intramolecular motions and blocks non-radiative decay pathways, leading to increased fluorescence. nih.gov

The design of fluorescent probes often incorporates a recognition unit (the binding site) and a signaling unit (the fluorophore). In many quinoline-based sensors, the quinoline moiety acts as the fluorophore, and its emission is modulated by the binding event. researchgate.netrsc.org The mechanism can involve processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and twisted intramolecular charge transfer (TICT). nih.govmdpi.com

The table below highlights the fluorescence behavior of 5-aminoquinoline under different conditions.

| System | Observation | Proposed Mechanism | Reference |

| 5-Aminoquinoline in protic solvents | Fluorescence quenching | Hydrogen bonding in the excited state | researchgate.netnih.gov |

| 5-Aminoquinoline + Ag⁺ in water | Fluorescence enhancement and red-shift | Charge Transfer | |

| Quinoline derivatives + Metal Ions (e.g., Zn²⁺, Cd²⁺) | Fluorescence enhancement | Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) | researchgate.netnih.gov |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to various quinoline derivatives to elucidate their solid-state structures, providing crucial information on bond lengths, bond angles, and intermolecular interactions. iucr.orgnih.gov

The crystal structures of several quinoline derivatives have been determined, revealing key structural features. iucr.orgnih.gov For instance, studies on hexahydro-quinoline derivatives, which act as calcium-channel antagonists, have identified common structural motifs such as a flat-boat conformation for the 1,4-dihydropyridine (B1200194) ring and an envelope conformation for the fused cyclohexanone (B45756) ring. nih.gov

The solid-state forms of indeno[2,1-c]quinoline derivatives have also been studied, showing that their supramolecular assemblies are often governed by weak intermolecular interactions. researchgate.net In some cases, specific crystal morphologies are observed, such as a preference for growth along certain crystallographic directions. researchgate.net

High-resolution X-ray diffraction measurements on quinoline derivatives with different substituents (e.g., halogens) have been used to study electron density and intermolecular interactions in detail. iucr.org These studies can be complex, sometimes requiring advanced refinement techniques to account for factors like anharmonic thermal motion. iucr.orgnih.gov The quality of the X-ray data is crucial for the accurate determination of structural parameters, especially for hydrogen atoms. nih.gov

The information obtained from X-ray crystallography is fundamental for understanding structure-property relationships. For example, the solid-state fluorescence of certain quinoline derivatives can be controlled by anions, which influence the molecular packing arrangements in the crystal. rsc.org

Analysis of Molecular Conformation and Packing Arrangements

The analysis of molecular conformation and packing arrangements from X-ray crystallographic data provides deep insights into how molecules of this compound and related compounds organize themselves in the solid state. This organization is dictated by a variety of intermolecular interactions.

In the crystal structures of quinoline derivatives, hydrogen bonds are often a dominant contributor to the molecular packing. iucr.orgnih.gov For example, in a series of hexahydro-quinoline derivatives, hydrogen bonds were identified as the main interactions governing the packing of the molecules. nih.gov In other derivatives, networks of N-H···O, C-H···O, and C-H···S/Cl/Br contacts have been observed. iucr.org

Beyond classical hydrogen bonds, other interactions such as π-π stacking are also significant. In the crystal lattice of an iodine-containing quinoline derivative, the structure consists of two-dimensional layers linked by π-stacking interactions. iucr.org Offset or slipped π-π stacking interactions are also commonly observed between quinoline moieties, linking molecular chains into layers. researchgate.net

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netresearchgate.net This method allows for the decomposition of the crystal packing into contributions from different types of contacts, such as H···H, O···H, and C···H interactions, highlighting the most significant forces in the crystal packing. researchgate.net

The specific molecular conformation and packing can have a profound impact on the material's properties. For instance, the supramolecular assemblies in indeno[2,1-c]quinoline derivatives are mainly directed by weak interactions, which can be explained by calculating total packing energies. researchgate.net Furthermore, the solid-state fluorescence of some D-π-A quinoline derivatives can be tuned by changing the counter-anion, which leads to different molecular packing arrangements and thus different emission properties. rsc.org

The table below summarizes the types of intermolecular interactions and packing features commonly found in the crystal structures of quinoline derivatives.

| Interaction/Feature | Description | Reference |

| Hydrogen Bonding | N-H···O, C-H···O, N-H···I contacts forming chains, layers, or 3D networks. | iucr.orgnih.gov |

| π-π Stacking | Offset or slipped stacking interactions between quinoline rings, linking molecules or layers. | iucr.orgresearchgate.net |

| Halogen Bonding | C-I···O interactions contributing to the packing arrangement. | iucr.org |

| Molecular Conformation | Specific ring conformations (e.g., flat-boat, envelope) are retained in the solid state. | nih.gov |

| Packing Arrangement | Formation of 1D chains, 2D layers, or 3D networks based on the interplay of various interactions. | iucr.orgresearchgate.netresearchgate.net |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| 5AQ | 5-Aminoquinoline |

| This compound | This compound |

| 4-chloroquinoline | 4-chloroquinoline |

| 4-aminoquinoline | 4-aminoquinoline |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride |

| indeno[2,1-c]quinoline | indeno[2,1-c]quinoline |

| hexahydro-quinoline | hexahydro-quinoline |

| quinolinequinones | quinolinequinones |

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions

The solid-state architecture of this compound is significantly influenced by a complex network of hydrogen bonds and other non-covalent interactions. These interactions are crucial in determining the crystal packing, stability, and physical properties of the compound.

In the crystalline structure of quinoline amine hydrochlorides, the protonated amine nitrogen typically forms strong hydrogen bonds with the chloride counterion. The primary N-H···Cl hydrogen bonds are a defining feature, with bond distances generally falling in the range of 3.0 to 3.2 Å, indicating a substantial electrostatic component that stabilizes the salt structure. These interactions contribute to the increased stability and distinct physical characteristics of the hydrochloride salt when compared to its free base form.

Beyond the principal N-H···Cl interactions, the crystal packing is further consolidated by a series of weaker C-H···Cl hydrogen bonds. iucr.org These secondary interactions, along with C–H···O and C–H···N hydrogen bonds in related structures, contribute to the formation of extensive three-dimensional supramolecular networks. iucr.orgresearchgate.net

In some quinoline-based amine hydrochlorides, the organic cation can adopt a "half-moon" conformation, creating a cavity that accommodates the anion. This structural motif is a recurring theme in various quinoline derivatives, suggesting that the rigid bicyclic aromatic system acts as a scaffold that directs the molecular architecture.

The table below summarizes the typical intermolecular interactions observed in the crystal structures of quinoline amine hydrochlorides and related compounds.

| Interaction Type | Donor-H···Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Primary Hydrogen Bond | N-H···Cl | 3.0 - 3.2 | Major electrostatic stabilization of the salt structure. |

| Secondary Hydrogen Bond | C-H···Cl | 2.65 - 2.80 rsc.org | Supplements primary hydrogen bonds, contributing to a 3D network. iucr.org |

| π-π Stacking | Quinoline Ring ↔ Quinoline Ring | 3.6 - 3.8 (centroid-to-centroid) iucr.orgmdpi.com | Enhances crystal lattice stability through aromatic interactions. scbt.com |

Chemical Reactivity and Transformation Studies of Quinolin 5 Amine Hydrochloride

Oxidation Reactions of the Quinoline-5-amine Moiety

The oxidation of quinolin-5-amine can lead to the formation of various products, depending on the oxidant and reaction conditions. These reactions are of interest for the synthesis of novel materials with specific electronic and optical properties.

Formation of Oligomeric and Polymeric Oxidation Products

The chemical oxidation of 5-aminoquinoline (B19350) in an acidic medium using an oxidant like ammonium (B1175870) persulfate results in the formation of oligomeric products. dergipark.org.tr Spectroscopic analysis of the oxidation product (OAQ) suggests the formation of phenazine-like units. dergipark.org.tr Size exclusion chromatography has indicated that these oxidation products consist of oligomeric units with an average molecular weight of around 1200 g/mol . dergipark.org.tr These oligomers have shown high thermal stability, with half of their mass decomposing at 1000°C. dergipark.org.tr

Previous studies on the oxidation of 5-aminoquinoline, such as those catalyzed by gold (III) chloride or horseradish peroxidase/H2O2, have also yielded oligomeric products. dergipark.org.tr While these products were green light emitters, the oligomer obtained through ammonium persulfate oxidation exhibited unique multicolour emission behavior, indicating that the nature of the oxidant significantly influences the fluorescent properties of the resulting material. dergipark.org.tr

Regioselective Oxidation Sites on the Quinoline (B57606) Ring System

During the oxidative polymerization of 5-aminoquinoline, specific positions on the quinoline ring are more susceptible to attack. Spectral analysis of the oligomeric products formed through chemical oxidation suggests that the C3, C6, and C8 positions of the quinoline ring are the likely sites for polymerization. dergipark.org.tr This indicates a degree of regioselectivity in the oxidation process, leading to the formation of specific linkages between the monomeric units. The oxidation of the amino group is a key step, forming radical cation species that can then react at these positions. dergipark.org.tr

Electrochemical Oxidation Studies

Electrochemical methods provide a controlled way to study the oxidation of quinolin-5-amine. In cyclic voltammetry studies using a solvent containing 0.1 M LiClO4, an anodic peak is observed at approximately 1.116 V, which is attributed to the oxidation of the amino group to form radical cation species. dergipark.org.tr The presence of corresponding cathodic peaks suggests the re-reduction of the oxidized structures. dergipark.org.tr The linear relationship between the peak currents and the scan rate indicates that the redox process is reversible and diffusion-controlled. dergipark.org.tr

Electrochemical oxidation can also be utilized for synthetic purposes. For instance, the electrochemical oxidation of morpholine (B109124) in the presence of quinoline N-oxide and a copper catalyst can lead to the formation of aminoquinolines. mdpi.com This highlights the potential of electrochemical methods in mediating C-N bond formation involving quinoline derivatives.

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group of quinolin-5-amine can act as a nucleophile, participating in various substitution reactions. A common reaction is the formation of Schiff bases (or azomethines) through condensation with aldehydes. researchgate.net This reaction involves the carbon-nitrogen double bond formation, with the nitrogen atom of the amino group connecting to an aryl or alkyl group from the aldehyde. researchgate.net These Schiff base derivatives have been synthesized and studied for their potential biological activities. researchgate.net

For example, a series of 5-aminoquinoline derivatives have been synthesized by reacting 5-aminoquinoline with various aromatic aldehydes. researchgate.net The structures of these compounds were confirmed using FT-IR and 1H NMR spectral studies. researchgate.net

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is basic and can react with acids to form quinolinium salts. tutorsglobe.com This nitrogen is a tertiary amine and is comparable in strength to pyridine (B92270). uoanbar.edu.iq It readily reacts with alkyl halides to form quaternary ammonium salts, such as N-methylquinolinium iodide when reacted with methyl iodide. uoanbar.edu.iq

The quinoline nitrogen can also form N-oxides upon reaction with appropriate oxidizing agents. clockss.org These N-oxides exhibit different reactivity compared to the parent quinoline. For instance, the reaction of quinoline N-oxides with nucleophiles like amide anions can lead to amination at the 2-position. clockss.org The presence of the N-oxide group alters the electronic distribution in the ring, making the C2 and C4 positions more susceptible to nucleophilic attack. tutorsglobe.comclockss.org

Derivatization for Functional Group Interconversion

Functional group interconversion refers to the transformation of one functional group into another. imperial.ac.uk In the context of quinolin-5-amine, both the amino group and the quinoline ring system can be modified to introduce new functionalities.

The amino group can be converted into other functional groups through various reactions. For example, diazotization of the amino group, followed by a Sandmeyer reaction, can replace the amino group with a halide, cyano group, or hydroxyl group. The amino group can also be acylated to form amides or converted to isocyanates using reagents like triphosgene. nih.gov

The quinoline ring itself can be functionalized. For instance, electrophilic substitution reactions, such as nitration or halogenation, primarily occur at the 5- and 8-positions of the benzene (B151609) ring portion of the quinoline system. tutorsglobe.comarsdcollege.ac.in Nucleophilic substitution is more favorable at the 2- and 4-positions, especially if a good leaving group is present. tutorsglobe.comarsdcollege.ac.in These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse quinoline derivatives with tailored properties. The synthesis of various substituted quinolines is often achieved through multi-step reactions involving cyclization and functionalization of aniline (B41778) precursors. wikipedia.org

Interactive Data Table: Reactivity of Quinolin-5-amine Hydrochloride

| Reaction Type | Reagents/Conditions | Products | Key Findings | References |

| Oxidation | Ammonium persulfate/HCl | Oligomers with phenazine-like units | Formation of thermally stable, fluorescent oligomers. dergipark.org.tr | dergipark.org.tr |

| Electrochemical Oxidation | 0.1 M LiClO4, varied scan rates | Radical cation species | Reversible, diffusion-controlled redox process. dergipark.org.tr | dergipark.org.tr |

| Nucleophilic Substitution | Aromatic aldehydes | Schiff bases (azomethines) | Formation of C=N double bond. researchgate.net | researchgate.net |

| Reaction at Quinoline N | Methyl iodide | N-methylquinolinium iodide | Formation of a quaternary ammonium salt. uoanbar.edu.iq | uoanbar.edu.iq |

| Derivatization | Nitrating or halogenating agents | 5- and 8-substituted quinolines | Electrophilic substitution on the benzene ring. tutorsglobe.comarsdcollege.ac.in | tutorsglobe.comarsdcollege.ac.in |

Derivatization and Functionalization of the Quinolin 5 Amine Hydrochloride Scaffold

Synthesis of Novel Quinoline (B57606) Derivatives

The synthesis of new derivatives from quinolin-5-amine hydrochloride is a cornerstone of research aimed at exploring the chemical space around this scaffold. These efforts are primarily directed at two key areas: modification of the exocyclic amino group and functionalization of the heterocyclic quinoline ring system.

The amino group at the C5 position of the quinoline ring is a versatile handle for a wide range of chemical transformations. Its nucleophilic nature allows for the introduction of diverse substituents, profoundly influencing the molecule's properties.

One common modification involves the reaction of 5-aminoquinoline (B19350) with various aldehydes to form Schiff bases (or azomethines). researchgate.net This reaction creates a carbon-nitrogen double bond, and the resulting imine can serve as a precursor for further synthetic elaborations or be evaluated for its own biological activity. A series of 5-aminoquinoline derivatives have been synthesized by reacting it with different aromatic aldehydes. researchgate.net

The amino group also allows for derivatization using specific reagents to enhance analytical detection. For instance, 1-[(quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione (AccQ-Fluor) has been used for the pre-column derivatization of primary amines, including amoxicillin (B794) which contains an amine group, to yield highly fluorescent and stable derivatives suitable for HPLC analysis. pjoes.com This highlights the potential of using such derivatizing agents to functionalize the amino group of quinolin-5-amine for analytical or other purposes.

Enzymatic polymerization represents another avenue for modifying the amino functionality. The enzymatic oxidation of 5-aminoquinoline using horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) has been shown to produce oligomers (OAQ) with degrees of polymerization ranging from 4 to 12. cdnsciencepub.com This process links monomeric units, suggesting modifications that extend the molecular structure from the amino group. cdnsciencepub.com Furthermore, the amino group's presence can be exploited to create molecules that interact with metal ions, as seen in the fluorescence enhancement of 5-aminoquinoline in the presence of silver ions (Ag+), a phenomenon attributed to charge transfer processes. researchgate.net

Table 1: Examples of Modifications at the Amino Functionality of 5-Aminoquinoline

| Reactant/Reagent | Product Type | Reaction Type | Reference |

| Aromatic Aldehydes | Schiff Bases | Condensation | researchgate.net |

| Horseradish Peroxidase/H₂O₂ | Oligomers | Enzymatic Polymerization | cdnsciencepub.com |

| Silver Ions (Ag+) | Metal Complex | Complexation | researchgate.net |

| AccQ-Fluor | Fluorescent Urea Derivative | Derivatization | pjoes.com |

Beyond the amino group, the quinoline ring itself offers multiple sites for functionalization. Directing group-assisted C-H activation has emerged as a powerful tool for regioselective modification of the quinoline core. While much of this work uses the 8-aminoquinoline (B160924) moiety as a bidentate directing group, the principles can inform strategies for functionalizing the 5-aminoquinoline scaffold. nih.govnih.govrsc.org

Research on the chemical oxidative polymerization of 5-aminoquinoline in an acidic medium has suggested that the C3, C6, and C8 positions are possible sites for polymerization, indicating their susceptibility to electrophilic attack. dergipark.org.tr This provides insight into the reactive positions on the quinoline ring of 5-aminoquinoline. Further studies on the functionalization of quinoline derivatives have demonstrated a wide array of possible transformations. For example, the trifluoromethyl group at C3 and the amine group at C5 in 3-(trifluoromethyl)quinolin-5-amine (B2618382) create a molecule where the electron-withdrawing nature of the CF₃ group influences the reactivity of the ring.

The functionalization of the quinoline nucleus can also be achieved through classical synthetic methods. For instance, nitration of 7-methylquinoline (B44030) can lead to the introduction of a nitro group at the 8-position. brieflands.com Subsequent reactions can then be used to build further complexity. brieflands.com The development of metal-free tandem cyclization strategies to synthesize functionalized quinolines from precursors like 2-styrylanilines also showcases the versatility of building the quinoline core with desired substitutions. acs.org

Table 2: Potential Sites for Functionalization on the Quinoline Ring of 5-Aminoquinoline

| Position | Type of Reaction | Comments | Reference |

| C2 | C-H Amination/Amidation | Often requires N-oxide activation. | nih.gov |

| C3, C6, C8 | Oxidative Polymerization | Suggested as possible linkage sites. | dergipark.org.tr |

| C5 | C-H Sulfonylation | Demonstrated with 8-aminoquinoline directing group. | nih.gov |

Modification at the Amino Functionality

Design and Synthesis of Aminoquinoline-Based Scaffolds for Chemical Research

The design and synthesis of novel scaffolds based on the aminoquinoline framework are driven by the quest for molecules with specific functions, particularly in medicinal chemistry and materials science. frontiersin.org The 4-aminoquinoline (B48711) scaffold, for example, has been extensively developed for various biological applications. frontiersin.orgnih.govresearchgate.net These design principles can be extrapolated to the 5-aminoquinoline isomer.

A key strategy is molecular hybridization, where the aminoquinoline core is combined with other pharmacologically relevant moieties. For example, quinoline has been hybridized with 1,2,3-triazoles to create new molecular frameworks with potential biological activities. researchgate.net Another approach involves the synthesis of amino-quinoline-5,8-dione derivatives, where alkyl- or aryl-amino fragments are coupled at the C6- or C7-position of the quinoline-5,8-dione core. nih.gov

Introduction of Chiral Moieties for Stereoselective Synthesis

Stereoselectivity is a critical aspect of modern chemical synthesis, particularly in the development of pharmaceuticals. The introduction of chirality into molecules based on the this compound scaffold can be achieved through several strategies, most notably through the use of chiral auxiliaries. numberanalytics.comnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com

While much of the research on stereoselective C-H functionalization has utilized 8-aminoquinoline as a bidentate directing group, the concepts are broadly applicable. nih.govrsc.org For example, a C₅-substituted 8-aminoquinoline auxiliary has been used in palladium-catalyzed enantioselective arylation, alkenylation, and alkynylation reactions. nih.gov This demonstrates that substitution on the quinoline ring can play a role in creating effective chiral auxiliaries.

Another approach is to synthesize chiral derivatives directly from a functionalized quinoline core. For example, quinoline-8-carboxylic acid has been converted into its acyl chloride and then reacted with the chiral amino acid L-proline to create a new chiral derivatizing reagent. researchgate.net Similarly, L-valine-based chiral derivatives have been prepared and coupled with quinoline-8-carboxylic acid. researchgate.net These methods allow for the introduction of a chiral center that can be used to resolve racemic mixtures or to direct subsequent stereoselective transformations. The development of phase-transfer-catalyzed asymmetric alkylation of glycinate (B8599266) Schiff bases using chiral quaternary ammonium (B1175870) bromides also provides a powerful method for the stereoselective synthesis of β-branched α-amino acids, a strategy that could potentially be adapted for quinoline-containing substrates. organic-chemistry.org

Table 3: Strategies for Introducing Chirality

| Strategy | Description | Example | Reference |

| Chiral Auxiliary | A chiral molecule temporarily attached to control stereochemistry. | C₅-substituted 8-aminoquinoline for enantioselective C-H functionalization. | nih.gov |

| Chiral Derivatizing Reagent | Synthesis of a chiral molecule from a quinoline precursor. | Reaction of quinoline-8-carboxylic acid with L-proline. | researchgate.net |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Phase-transfer-catalyzed asymmetric alkylation. | organic-chemistry.org |

Applications of Quinolin 5 Amine Hydrochloride As a Key Building Block in Chemical Synthesis and Materials Science

Role as a Monomer in Polymer Chemistry

The bifunctional nature of quinolin-5-amine, possessing both a reactive amino group and an extended aromatic system, makes it a suitable monomer for the synthesis of novel polymers. These polymers often exhibit interesting optical, electrical, and thermal properties.

Synthesis of Polyaromatic Systems

The chemical oxidative polymerization of 5-aminoquinoline (B19350) hydrochloride leads to the formation of polyaromatic systems. dergipark.org.tr In a typical synthesis, 5-aminoquinoline is oxidized using an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) in an acidic medium. dergipark.org.tr The resulting polymer is composed of oligomeric units and possesses a structure containing phenazine-like moieties. dergipark.org.tr Spectral analyses, including UV-vis, FTIR, and NMR, have been employed to elucidate the structure of these polymers, suggesting that polymerization occurs through linkages at the C3, C6, and C8 positions of the quinoline (B57606) ring. dergipark.org.tr

These polyaromatic systems are often characterized by high thermal stability. dergipark.org.tr For instance, the oxidation product of 5-aminoquinoline can be stable up to high temperatures, with significant decomposition occurring only above 1000°C. dergipark.org.tr The planar and electron-deficient nature of the aromatic systems within these polymers suggests their potential application as intercalating agents with DNA, a property often associated with antitumor compounds. sciforum.netnih.gov The synthesis of such planar polyaromatic systems is a key area of research in the development of new materials with potential biological activity. sciforum.net

Development of Poly(quinoline)-Copper Composites

While direct polymerization of quinolin-5-amine hydrochloride into metal composites is a specific area of interest, related studies on other amino-substituted quinolines provide insight into the formation of such materials. For example, a poly(quinoline)-copper composite has been synthesized via a one-step chemical oxidative polymerization using 2-amino-8-quinolinol as the monomer and copper sulfate (B86663) as the oxidant. dergipark.org.tr This process yields a composite material where copper nanoparticles are distributed within the polymer matrix. dergipark.org.tr

The resulting poly(quinoline)-copper composites can exhibit heterogeneous morphologies, such as plate-like structures, with embedded rod-like or uniformly distributed copper nanoparticles. dergipark.org.tr The interaction between the quinoline moiety and the copper ions is a critical aspect of these materials, often involving coordination through the nitrogen atom of the quinoline ring and the amino group. The study of copper(II) complexes with Schiff bases derived from aminoquinolines further illustrates the strong coordinating ability of the quinoline scaffold with copper ions. researchgate.net These composites are investigated for their thermal, optical, and electrical properties, which can be tuned by the inclusion of the metal component.

Intermediate in Complex Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a variety of complex heterocyclic compounds. The amino group provides a reactive site for annulation reactions, allowing for the construction of fused ring systems with diverse chemical and biological properties.

Formation of Pyrimido[5,4-b]quinoline-2,4,9-triones

Quinolin-5-amine and its derivatives are utilized in the synthesis of pyrimido[5,4-b]quinolines, a class of compounds with significant interest due to their biological activities. znaturforsch.comgrafiati.com The synthesis of pyrimido[5,4-b]quinoline-2,4,9-triones can be achieved through multi-component reactions. znaturforsch.com For instance, a one-pot synthesis can involve the reaction of an aminouracil derivative, an aldehyde, and a 1,3-dicarbonyl compound. znaturforsch.com While not a direct use of quinolin-5-amine, these methods highlight the strategies for constructing the pyrimido[5,4-b]quinoline core.

More direct approaches involve the use of substituted quinolines. For example, the synthesis of various pyrimido[4,5-b]quinoline derivatives has been reported starting from appropriately functionalized quinolines. nih.govmdpi.comrsc.org These syntheses often involve the construction of the pyrimidine (B1678525) ring onto the quinoline core. nih.gov

A representative reaction for the synthesis of a related pyrimido[4,5-b]quinoline system is shown in the table below.

| Starting Materials | Reagents and Conditions | Product | Reference |

| 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, aromatic aldehyde | Acetic acid or ethanol (B145695), reflux or ultrasound | 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivative | nih.gov |

Synthesis of Quinolinequinone Derivatives

Quinolinequinone derivatives are an important class of compounds, and their synthesis can be approached from various precursors. While direct synthesis from this compound is one possible route, other substituted quinolines are also commonly employed. For example, 5-amino-8-hydroxyquinoline dihydrochloride (B599025) can be converted to 6,7-dibromo-5,8-quinolinequinone through a reaction with hydrobromic acid and potassium bromate. scienceopen.com This quinolinequinone can then be further functionalized. scienceopen.comresearchgate.net

The synthesis of quinoline-5,8-dione itself can be achieved from quinolin-5-ol by oxidation with iodobenzene (B50100) diacetate. nih.gov This dione (B5365651) can then react with various amines to introduce substituents at the C6 or C7 position. nih.gov

The following table summarizes a key transformation in the synthesis of a quinolinequinone derivative.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Quinolin-5-ol | Iodobenzene diacetate, CH3CN:H2O (2:1), 0 °C | Quinoline-5,8-dione | 82% | nih.gov |

| 5-Amino-8-hydroxyquinoline dihydrochloride | Hydrobromic acid, KBrO3, 60 °C | 6,7-Dibromo-5,8-quinolinequinone | 90% | scienceopen.com |

Preparation of Other Quinoline-Fused Systems

The reactivity of quinolin-5-amine makes it a suitable starting material for the synthesis of various other fused heterocyclic systems. One notable example is the three-component condensation of quinolin-5-amine with a 1,3-dicarbonyl compound, such as cyclopentane-1,3-dione, and an aromatic or heteroaromatic aldehyde. This reaction leads to the formation of new cyclopenta[b] nih.govCurrent time information in Bangalore, IN.phenanthroline derivatives. researchgate.net

Furthermore, quinolin-5-amine can be a precursor for the synthesis of 1H-pyrazolo[3,4-b]quinolines. mdpi.com For instance, the reaction of 5-aminoquinoline with 5-chloro-1,3-dimethylpyrazolo-4-carboxylic acid has been used to construct a 10H-pyrido[2,3-h]pyrazolo[3,4-b]quinoline system. mdpi.com

The synthesis of fused tricyclic quinoline derivatives has also been developed from aliphatic amino carboxylic acid substrates, which are first converted into a quinoline-containing intermediate that can be further elaborated. orientjchem.org A review of synthetic methodologies highlights the versatility of quinoline derivatives in the construction of fused tetracyclic systems, showcasing the importance of amino-substituted quinolines as building blocks. nih.gov

The following table provides an example of the synthesis of a quinoline-fused system starting from quinolin-5-amine.

| Starting Materials | Reaction Type | Product | Reference |

| Quinolin-5-amine, cyclopentane-1,3-dione, aromatic/heteroaromatic aldehydes | Three-component condensation | 7-Aryl(hetaryl)-9,10-dihydro-7H-cyclopenta[b] nih.govCurrent time information in Bangalore, IN.phenanthrolin-8(11H)-ones | researchgate.net |

| 5-Aminoquinoline, 5-chloro-1,3-dimethylpyrazolo-4-carboxylic acid | Condensation/Cyclization | 10H-Pyrido[2,3-h]pyrazolo[3,4-b]quinoline | mdpi.com |

Application in the Development of Chemosensors and Molecular Recognition Systems

Quinolin-5-amine and its derivatives are intriguing compounds for sensing applications. The quinoline moiety acts as a competent fluorophore and chromophore, while the amino group provides a site for easy functionalization to enhance substrate binding precision. rsc.org These characteristics are leveraged to create chemosensors, which are devices that use molecular recognition to detect target analytes, converting the chemical information into a measurable signal. nih.gov

Derivatives of aminoquinolines are frequently used as fluorogenic chelators for metal ions. mdpi.com The development of fluorescent probes with high selectivity is a primary focus, as these sensors offer fast, inexpensive, and sensitive detection alternatives to traditional analytical methods like atomic absorption spectrometry or chromatography. researchgate.net The fundamental principle often involves designing a receptor that selectively binds a specific ion or molecule, which in turn modulates the photophysical properties of the quinoline fluorophore, leading to a detectable change in fluorescence. nih.gov

The fluorescence of quinolin-5-amine derivatives can be modulated through several mechanisms upon interaction with chemical species. These sensors often exhibit low initial fluorescence, which is significantly enhanced upon complexation with target analytes.

One common mechanism is Chelation-Enhanced Fluorescence (CHEF) , where the binding of a metal ion to a chelating group attached to the fluorophore restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield.

Another prevalent mechanism is Photoinduced Electron Transfer (PET) . In the unbound state, a nearby electron-donating group can quench the fluorescence of the quinoline core by transferring an electron to the excited state. researchgate.net Upon binding with a target cation, the electron-donating ability of this group is suppressed, the PET process is inhibited, and a "turn-on" fluorescent signal is observed. researchgate.net For instance, a sensor based on an anthracene (B1667546) platform connected to a 5-amino-8-hydroxyquinoline group was designed to detect lead(II) ions via a PET-based turn-on response. researchgate.net

Intramolecular Charge Transfer (ICT) is also a key mechanism. mdpi.com The binding of an analyte can alter the electron distribution within the molecule, modifying the ICT character and causing a shift in the emission wavelength or a change in fluorescence intensity. rsc.orgmdpi.com For example, the interaction of 5-aminoquinoline with silver ions (Ag+) in an aqueous solution leads to a 21-fold amplification in fluorescence intensity accompanied by a significant red-shift of approximately 20 nm, a phenomenon attributed to a charge transfer mechanism. Similarly, derivatives have been designed to detect nitric oxide (NO) through an ICT-based fluorescence response. rsc.org

These mechanisms enable the highly sensitive and selective detection of various species, including metal ions like Pb²⁺, Al³⁺, and Zn²⁺, as well as biologically significant molecules like NO. mdpi.comresearchgate.netrsc.org

Exploration in Materials Science for Optical and Electronic Properties

Quinoline and its derivatives, including quinolin-5-amine, are extensively studied in materials science due to their excellent chemical and thermal stability, electron-transporting capabilities, and significant fluorescence. rsc.org These properties make them promising candidates for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. unesp.brsmolecule.com The insertion of an amino group into the quinoline backbone can have a key effect on its photophysical properties, significantly enhancing fluorescence quantum yield compared to the unsubstituted quinoline core. unesp.br

The electronic properties of these materials are often evaluated by examining the energy gap (E_gap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Materials with a smaller HOMO-LUMO gap are typically more polarizable and exhibit higher chemical reactivity and excellent nonlinear optical (NLO) properties. rsc.orgresearchgate.net Theoretical studies on novel quinoline-carbazole derivatives show that their HOMO-LUMO energy gaps can be tuned by chemical modification, which is crucial for designing materials with specific electronic characteristics. rsc.org For example, computational studies have shown that the energy gap in a series of designed quinoline-carbazole molecules decreases in the order Q2 > Q1D1 > Q1D3 > Q1D2, demonstrating the ability to tailor these properties. rsc.org

The optical properties, such as the maximum absorption wavelength (λ_max), are also highly dependent on the molecular structure. unesp.br Substituents on the quinoline backbone cause changes in the electron charge distribution, leading to shifts in λ_max. An amino group, for instance, causes a significant red shift (bathochromic shift) compared to the unsubstituted quinoline. unesp.br This tunability is vital for developing dyes and materials for optoelectronic devices. unesp.br Research on quinolino[3,2,1-de]acridine-5,9-dione, a complex quinoline derivative, highlights its potential use as an emitter material in OLEDs and in applications involving thermally activated delayed fluorescence (TADF). smolecule.com

Investigation of Surface Adsorption for Chemical Applications

The ability of quinoline derivatives to adsorb onto metal surfaces is a critical aspect of their application as corrosion inhibitors. najah.edu These organic compounds typically function by forming a protective barrier between the metal and a corrosive environment, such as an acidic solution. najah.edu The adsorption is influenced by the electronic structure of the inhibitor, the nature of the metal, and the composition of the electrolyte. najah.edu The presence of heteroatoms like nitrogen and oxygen, along with π-electrons in the aromatic rings, makes quinoline derivatives effective for this purpose. najah.edubiointerfaceresearch.com The molecules adsorb onto the metal surface through active centers, mitigating both anodic metal dissolution and cathodic hydrogen evolution reactions. ias.ac.inbohrium.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the formation of an inhibitor film on a metal surface. researchgate.net In a typical EIS experiment for a corrosion process, the Nyquist plot for an uninhibited metal in an acid solution shows a single semicircle, which represents the charge transfer process. researchgate.net

Upon the addition of a quinoline-based inhibitor, the diameter of this semicircle increases significantly. ias.ac.inresearchgate.net This increase corresponds to a higher charge transfer resistance (R_ct), indicating that the inhibitor film is impeding the flow of charge at the metal-solution interface and thus slowing down the corrosion process. ias.ac.inbohrium.com Concurrently, a decrease in the double-layer capacitance (C_dl) is often observed, which is attributed to the displacement of water molecules by the organic inhibitor molecules adsorbing onto the surface, thereby reducing the local dielectric constant and/or increasing the thickness of the electrical double layer. ias.ac.in These changes in R_ct and C_dl confirm the strong adsorption of the inhibitor molecules on the metal surface. ias.ac.injmaterenvironsci.com

Table 1: Example of EIS Parameters for a Quinoline Derivative Inhibitor on Steel in 1.0 M HCl Data derived from studies on related quinoline derivatives. jmaterenvironsci.com

| Inhibitor Conc. (M) | R_ct (Ω cm²) | C_dl (µF cm⁻²) | Inhibition Efficiency (η_EIS %) |

| 0 (Blank) | 59.8 | 105.2 | - |

| 10⁻⁶ | 157.4 | 66.8 | 62.0 |

| 10⁻⁵ | 260.1 | 51.3 | 77.0 |

| 10⁻⁴ | 662.3 | 39.1 | 91.0 |

| 10⁻³ | 736.2 | 30.5 | 92.0 |

Potentiodynamic polarization is another key electrochemical technique used to investigate the mechanism of corrosion inhibition. bohrium.com By measuring the current response to a controlled change in potential, one can determine important parameters such as the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic (βa) and cathodic (βc) Tafel slopes. jmaterenvironsci.com

The addition of quinoline-based inhibitors typically causes a significant reduction in the corrosion current density (i_corr) for both the anodic and cathodic branches of the polarization curve. bohrium.com This indicates that the inhibitor affects both the rate of metal dissolution and the rate of hydrogen evolution. bohrium.com Since there is often only a slight shift in the corrosion potential (E_corr), these compounds are classified as mixed-type inhibitors. najah.edubohrium.comjmaterenvironsci.com The inhibition efficiency (η_PP %) can be calculated from the i_corr values, and it generally increases with higher inhibitor concentrations, which is a direct result of increased surface coverage by the adsorbed inhibitor molecules. biointerfaceresearch.comjmaterenvironsci.com

Table 2: Example of Potentiodynamic Polarization Data for a Quinoline Derivative on Carbon Steel in 1.0 M HCl Data derived from studies on related quinoline derivatives. jmaterenvironsci.com

| Inhibitor Conc. (M) | E_corr (mV vs. SCE) | i_corr (µA cm⁻²) | βc (mV dec⁻¹) | Inhibition Efficiency (η_PP %) |

| 0 (Blank) | -454.4 | 590.8 | -101.1 | - |

| 10⁻⁶ | -459.1 | 224.0 | -77.2 | 62 |

| 10⁻⁵ | -457.5 | 137.4 | -103.3 | 77 |

| 10⁻⁴ | -453.3 | 54.5 | -84.5 | 91 |

| 10⁻³ | -443.6 | 45.9 | -88.1 | 92 |

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are used to model the adsorption process. ias.ac.in Various models, such as Langmuir, Freundlich, and Temkin, can be tested against the experimental data. researchgate.net

Numerous studies have found that the adsorption of quinoline derivatives on steel surfaces in acidic media conforms well to the Langmuir adsorption isotherm. najah.edubohrium.comresearchgate.netbohrium.com The Langmuir model assumes that the inhibitor forms a monolayer on the metal surface and that there are a fixed number of adsorption sites, with no interaction between the adsorbed molecules. researchgate.netbohrium.com The fit to this model suggests that the inhibitor molecules cover the metal surface, effectively isolating it from the corrosive medium. bohrium.com

From the Langmuir isotherm, thermodynamic parameters like the standard Gibbs free energy of adsorption (ΔG°_ads) can be calculated. The negative value of ΔG°_ads indicates that the adsorption process is spontaneous. bohrium.comresearchgate.net The magnitude of ΔG°_ads can also provide insight into the mechanism of adsorption: values around -20 kJ/mol are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bond formation between the inhibitor and the metal surface). bohrium.com Studies on related inhibitors have reported ΔG°_ads values that indicate a mixed mode of adsorption, involving both physical and chemical interactions. bohrium.com

Surface Morphology Characterization (SEM, EDX) of Adsorbed Layers

The formation and characteristics of adsorbed layers of quinoline derivatives on various substrates are frequently investigated using surface-sensitive analytical techniques. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful complementary methods employed to elucidate the surface morphology and elemental composition of these layers, providing critical insights into their protective and functional properties.

Scanning Electron Microscopy (SEM) analysis offers high-resolution imaging of the substrate surface, revealing detailed topographical changes that occur upon the adsorption of inhibitor molecules. In studies involving quinoline derivatives as corrosion inhibitors, SEM is instrumental in visually confirming the formation of a protective film. For instance, in the absence of an inhibitor, the surface of a metal like carbon steel, when exposed to a corrosive environment such as hydrochloric acid, typically exhibits significant damage, characterized by a rough, pitted, and heterogeneous appearance. researchgate.netbohrium.com

Following the introduction of a quinoline-based inhibitor, SEM micrographs often reveal a markedly smoother and more uniform surface. tandfonline.com This change in morphology provides direct evidence that the inhibitor has adsorbed onto the surface, forming a barrier that shields the underlying material from the aggressive environment. bohrium.com The effectiveness of this protective layer is inferred from the reduction in surface roughness and the absence of corrosion-related defects. najah.edu Studies on compounds structurally related to this compound, such as other 5-substituted quinoline derivatives, have consistently demonstrated the formation of such protective films, which effectively mitigate surface degradation. researchgate.netbohrium.com

Energy-Dispersive X-ray Spectroscopy (EDX) , often used in conjunction with SEM, provides qualitative and semi-quantitative elemental analysis of the sample surface. This technique is crucial for confirming the presence of the adsorbed inhibitor molecules. By detecting the characteristic X-rays emitted from the elements present in a specific area of the sample, EDX can map the elemental distribution.

When analyzing a surface treated with a quinoline derivative, the EDX spectrum of a protected surface will show peaks corresponding to the constituent elements of the inhibitor, in addition to the elements of the substrate. For a compound like this compound, the key elemental signature would be the presence of Nitrogen (from the quinoline ring and the amine group) and Carbon, which would be significantly more pronounced compared to an uninhibited surface. researchgate.net The detection of these elements provides direct chemical evidence of the inhibitor's adsorption onto the surface, corroborating the morphological observations from SEM. mdpi.com For example, the EDX analysis of a steel surface protected by a quinoline derivative film would show signals for Iron (Fe) from the steel, as well as Carbon (C) and Nitrogen (N) from the adsorbed organic molecule. mdpi.comphyschemres.org

The combined SEM and EDX analyses provide a comprehensive picture of the adsorbed layer. SEM visualizes the physical barrier formed, while EDX confirms its chemical nature, together substantiating the mechanism by which these compounds impart their surface-modifying or protective effects.

Interactive Data Table: Representative EDX Elemental Analysis

The table below presents typical elemental weight percentage data that would be obtained from an EDX analysis of a carbon steel surface before and after the application of a protective film derived from a quinoline compound in a hydrochloric acid medium.

| Surface Condition | Element | Weight % | Atomic % |

| Uninhibited Steel (in HCl) | Iron (Fe) | 85.5 | 65.2 |

| Oxygen (O) | 10.2 | 27.1 | |

| Carbon (C) | 4.1 | 14.5 | |

| Chlorine (Cl) | 0.2 | 0.2 | |

| Inhibited Steel (with Quinoline Derivative) | Iron (Fe) | 75.3 | 50.1 |

| Carbon (C) | 15.8 | 49.0 | |

| Nitrogen (N) | 4.5 | 1.2 | |

| Oxygen (O) | 4.2 | 9.8 | |

| Chlorine (Cl) | 0.2 | 0.2 |

This table is a representative example based on typical findings in corrosion inhibition studies of quinoline derivatives and is for illustrative purposes. mdpi.comphyschemres.org

Emerging Research Directions and Methodological Advances Pertaining to Quinolin 5 Amine Hydrochloride

Investigation of Self-Assembly Phenomena of Quinolylamines

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Quinolylamines are adept at this, utilizing a variety of interactions to form complex architectures. The substitution pattern on the quinoline (B57606) ring profoundly influences the self-assembly process.

Research has shown that hydrogen bonding and π-π stacking are dominant forces in the self-assembly of quinoline derivatives. lucp.netthieme-connect.com For instance, in the solid state, the self-assembly of 5-quinolineboronic acid (5-QBA) is primarily governed by head-to-head hydrogen bonds between the boronic acid groups, with water molecules often bridging between the quinoline nitrogen and hydroxyl groups of neighboring molecules. lucp.net This contrasts with its isomer, 8-quinolineboronic acid (8-QBA), where strong intramolecular B-N bonds contribute significantly to the formation of stable dimers. lucp.net These dimers then further organize through π-π stacking of the quinoline rings, with distances of approximately 3.6 Å, indicating strong aromatic interactions. lucp.net

Coordination with metal ions introduces another layer of complexity and control over the self-assembly process. researchgate.net For example, 8-aminoquinoline (B160924) readily acts as a bidentate ligand, chelating with metal ions like Zinc (Zn²⁺). The resulting complex can then self-assemble through further hydrogen bonding and π-π aromatic ring stacking to create three-dimensional supramolecular structures with emergent properties, such as fluorescence. thieme-connect.com The enzymatic synthesis of 5-amino quinoline has also been shown to produce oligomers whose supramolecular structures are stabilized by these non-covalent forces. researchgate.net

A fascinating application of this phenomenon is the formation of organogels. A synthesized quinoline derivative was found to self-assemble into stable gels in various organic solvents. acs.org The morphology of these self-assembled structures, investigated by techniques like FESEM, directly influences the material's bulk properties, such as surface wettability and fluorescence. The gel formed in acetonitrile, for instance, exhibits strong fluorescence, which is red-shifted by 70 nm compared to its solution state, highlighting how supramolecular organization can tune photophysical properties. acs.org

Table 1: Key Non-Covalent Interactions in Quinolylamine Self-Assembly

| Interaction Type | Description | Example Compound(s) | Reference(s) |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like N or O. | 5-Quinolineboronic acid, 8-Aminoquinoline-Zn complex | lucp.net, thieme-connect.com |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | 8-Quinolineboronic acid dimer, 8-Aminoquinoline-Zn complex | lucp.net, thieme-connect.com |

| Metal Coordination | Formation of a coordinate bond between a metal ion (e.g., Zn²⁺) and the quinolylamine ligand. | 8-Aminoquinoline with Zn(ClO₄)₂, N-phenyl-4-hydroxyquinoline with Zn(II), Mn(II), Ca(II) | thieme-connect.com, researchgate.net |

| B-N Bond Formation | A specific dative bond formed between a boron atom and a nitrogen atom. | 8-Quinolineboronic acid | lucp.net |

Advanced Reaction Mechanism Elucidation

Understanding the precise step-by-step pathways of chemical reactions is crucial for optimizing conditions and expanding their scope. Research into quinolylamine transformations has provided deep mechanistic insights into both classical and modern synthetic methods.

A foundational method for quinoline synthesis is the Skraup synthesis . The mechanism involves several key steps:

Dehydration: Sulfuric acid dehydrates glycerol (B35011) to form the reactive α,β-unsaturated aldehyde, acrolein. glycoforum.gr.jp

Michael Addition: Aniline (B41778) (or a substituted aniline) undergoes a conjugate addition to acrolein. glycoforum.gr.jp

Cyclization: The resulting intermediate is cyclized under the acidic conditions, promoted by sulfuric acid. glycoforum.gr.jp

Oxidation: Finally, the 1,2-dihydroquinoline (B8789712) intermediate is oxidized to the aromatic quinoline product. A mild oxidizing agent, such as nitrobenzene, is typically used for this step. glycoforum.gr.jp

More contemporary methods, such as the Buchwald-Hartwig amination , have become indispensable for forming carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is instrumental in synthesizing aryl amines from aryl halides. The generally accepted catalytic cycle for this transformation is as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a bromo- or chloroquinoline), forming a Pd(II) complex. wikipedia.orglibretexts.org

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base removes a proton from the amine to form an amido complex. wikipedia.orgwuxiapptec.com